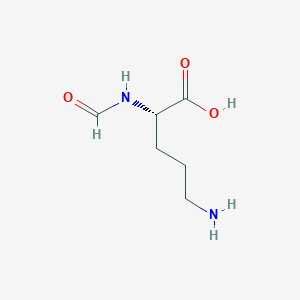

N~2~-Formyl-L-ornithine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N~2~-Formyl-L-ornithine, also known as this compound, is a useful research compound. Its molecular formula is C6H12N2O3 and its molecular weight is 160.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Properties and Mechanism of Action

N~2~-Formyl-L-ornithine is known for its involvement in nitrogen metabolism. As a derivative of L-ornithine, it contributes to the urea cycle, which is crucial for detoxifying ammonia in the body. The compound acts as a substrate for various enzymatic reactions, facilitating the conversion of ammonia to urea, thus playing a significant role in maintaining nitrogen balance and preventing toxicity from excess ammonia .

2.2. Stress Reduction and Sleep Improvement

Studies have shown that L-ornithine can reduce stress responses by modulating cortisol levels, which may have implications for mental health . Given that this compound shares structural similarities with L-ornithine, it may also exhibit properties that enhance mood and sleep quality through similar mechanisms.

Potential in Cancer Therapy

Recent investigations into nitrogen metabolism highlight the importance of amino acids like L-ornithine in cancer biology. Tumor cells often exhibit altered nitrogen utilization pathways, making amino acid metabolism a target for therapeutic intervention . this compound's role in nitrogen metabolism could be explored further to understand its potential in inhibiting tumor growth or enhancing the efficacy of existing chemotherapeutics.

4.1. Clinical Trials on L-Ornithine

Several clinical trials have assessed the effects of L-ornithine on stress and fatigue:

- A study involving 52 healthy adults found that daily supplementation with L-ornithine significantly decreased serum cortisol levels and improved perceived sleep quality compared to a placebo group .

- Another trial demonstrated that L-ornithine administration led to improved physical performance metrics among participants subjected to fatigue-inducing tasks .

These findings suggest that derivatives like this compound could potentially yield similar benefits.

4.2. Nitrogen Metabolism Research

Research has established that amino acids are critical for biosynthetic processes in cancer cells, particularly for nucleotide synthesis needed for rapid cell proliferation . This underscores the relevance of compounds like this compound in understanding metabolic adaptations in cancer.

Summary Table of Applications

Propriétés

Numéro CAS |

160200-90-8 |

|---|---|

Formule moléculaire |

C6H12N2O3 |

Poids moléculaire |

160.17 g/mol |

Nom IUPAC |

(2S)-5-amino-2-formamidopentanoic acid |

InChI |

InChI=1S/C6H12N2O3/c7-3-1-2-5(6(10)11)8-4-9/h4-5H,1-3,7H2,(H,8,9)(H,10,11)/t5-/m0/s1 |

Clé InChI |

HASCYVPYQRPYDC-YFKPBYRVSA-N |

SMILES |

C(CC(C(=O)O)NC=O)CN |

SMILES isomérique |

C(C[C@@H](C(=O)O)NC=O)CN |

SMILES canonique |

C(CC(C(=O)O)NC=O)CN |

Synonymes |

L-Ornithine, N2-formyl- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.